3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWEOHKFZPOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
The benzo[d]thiazole core is constructed via cyclization of a substituted thioamide. A representative approach involves:
- Methylation of 2-aminothiophenol : Reaction with methyl iodide in the presence of potassium carbonate yields 4-methylbenzo[d]thiazole-2-thiol.
- Amination : Treatment with ammonia under reflux conditions converts the thiol group to an amine, forming 4-methylbenzo[d]thiazol-2-amine.
Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: None required for amination
Yield : 65–75% after recrystallization from ethanol.
Synthesis of 3-(Ethylsulfonyl)Benzoic Acid
Sulfonation and Oxidation
The ethylsulfonyl moiety is introduced through sequential sulfonation and oxidation:
- Sulfonation : 3-Bromobenzoic acid reacts with sodium ethanethiolate in DMF to form 3-(ethylthio)benzoic acid.
- Oxidation : Hydrogen peroxide (H₂O₂) or oxone in acetic acid oxidizes the thioether to the sulfonyl group.
Critical Parameters :
- Oxidation must proceed to completion to avoid residual thioether, which complicates purification.
- Yield: 80–85% after acid-base extraction.
Amidation Coupling
Activation of 3-(Ethylsulfonyl)Benzoic Acid
The carboxylic acid is activated using carbodiimide-based reagents:
Coupling with 4-Methylbenzo[d]thiazol-2-amine
The activated acid reacts with the amine under inert conditions:
- Stoichiometry : 1:1 molar ratio
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
- Temperature : 0–25°C, followed by stirring at room temperature for 12–24 hours.
Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Screening
| Parameter | Small-Scale Optimization | Industrial Adaptation |
|---|---|---|
| Solvent | THF | Toluene |
| Coupling Reagent | HATU | EDCI |
| Reaction Time | 24 hours | 12 hours |
| Yield | 70% | 65% |
Industrial methods prioritize cost-effectiveness, favoring EDCI over HATU and toluene for easier solvent recovery.
Purification Strategies
- Recrystallization : Preferred for intermediates (e.g., 4-methylbenzo[d]thiazol-2-amine) using ethanol/water mixtures.
- Distillation : Applied to sulfonyl chloride intermediates under reduced pressure.
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, NH), 7.8–7.4 (m, 8H, ArH) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂) |
| MS (ESI+) | m/z 361.1 [M+H]+ |
Data align with predicted structural features, confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The compound may also interact with other cellular pathways, inducing apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide are compared below with analogs sharing the N-(thiazol-2-yl)benzamide scaffold, focusing on substituent effects, synthetic yields, and biological relevance.
Substituent Position and Type on the Benzamide Ring
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) :
This analog differs in the sulfonyl group’s substituent (methyl vs. ethyl) and the thiazole ring’s substitution (pyridin-2-yl vs. 4-methylbenzo[d]thiazol). Synthesis of 7a achieved a 33% yield, highlighting challenges in introducing sulfonyl groups at the 3-position . The pyridyl group may enhance solubility but reduce lipophilicity compared to the methylbenzo[d]thiazol group in the target compound.4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) :
Moving the ethylsulfonyl group to the 4-position (vs. 3-position in the target compound) resulted in similar synthetic yields (~33%), suggesting comparable reactivity at both positions. However, steric hindrance at the 4-position could influence target binding .
Substituents on the Thiazole/Benzothiazole Ring
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Replacing the 4-methyl group with a 6-amino substituent () alters electronic properties, as evidenced by distinct 1H NMR shifts (e.g., 6.71–6.74 ppm for aromatic protons).
- N-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: This compound () replaces the benzo[d]thiazole with a pyridyl-thiazole hybrid. However, the absence of the methyl group may reduce steric stabilization in hydrophobic pockets .
Sulfonyl Group Modifications
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Substituting the ethylsulfonyl group with a methyl(phenyl)sulfamoyl moiety introduces bulkier substituents, likely reducing metabolic stability due to increased steric hindrance. This modification also shifts the electronic profile from purely electron-withdrawing (sulfonyl) to mixed donor-acceptor properties (sulfamoyl) .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () :
The diethylsulfamoyl group and 4-nitrophenyl substitution on the thiazole ring create a highly electron-deficient system. Such compounds may exhibit enhanced binding to targets requiring strong electron-withdrawing groups but could face solubility challenges .
Spectral Confirmation
- 1H NMR : The target compound’s 4-methylbenzo[d]thiazole moiety would show characteristic aromatic protons at ~7.4–8.3 ppm (cf. ), while the ethylsulfonyl group’s methylene protons resonate at ~1.4–1.6 ppm (triplet) and ~3.3–3.5 ppm (quartet) .
- IR : A strong carbonyl stretch (~1660–1680 cm⁻¹) confirms the amide bond, while sulfonyl S=O stretches appear at ~1150–1350 cm⁻¹ .
Structure-Activity Relationship (SAR) Considerations
- Thiazole/Benzothiazole Substituents : Smaller groups (e.g., 4-methyl) balance steric effects and lipophilicity, optimizing membrane penetration and target engagement. Bulkier substituents (e.g., pyridyl, nitro) may enhance selectivity but reduce bioavailability .
- Sulfonyl Position : The 3-sulfonyl position (target compound) may favor interactions with hydrophobic enzyme pockets, while 4-sulfonyl derivatives () could align better with polar residues .
Data Tables
Table 1: Structural Comparison of Key Analogs
*Estimated based on analogous syntheses .
Table 2: Spectral Data for Key Functional Groups
| Functional Group | 1H NMR (ppm) | IR (cm⁻¹) |
|---|---|---|
| Amide (CONH) | ~12.5–13.3 (singlet) | ~1660–1680 (C=O) |
| Ethylsulfonyl (SO₂CH₂CH₃) | 1.4–1.6 (t), 3.3–3.5 (q) | ~1150–1350 (S=O) |
| 4-Methylbenzo[d]thiazol | 7.4–8.3 (aromatic protons) | Not applicable |
Biological Activity
3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C17H19N3O3S2
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. A study highlighted the mechanism through which benzothiazole derivatives induce apoptosis in cancer cells by activating procaspase-3, leading to the activation of caspase-3, which is crucial for programmed cell death. This mechanism was observed in various cancer cell lines, including U937 and MCF-7, with significant selectivity noted for specific derivatives .
Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Caspase-3 activation |
| 8k | U937 | 6.6 | Caspase-3 activation |
| PAC-1 | U937 | - | Positive control |
Structure-Activity Relationship (SAR)
The SAR analysis has shown that the presence of a benzothiazole moiety and specific functional groups significantly enhances anticancer activity. Modifications to the ethylsulfonyl group and the substitution pattern on the benzamide ring can lead to variations in potency and selectivity against different cancer types .
The mechanisms through which this compound exerts its biological effects include:
- Caspase Activation : Induction of apoptosis via caspase pathways has been a primary focus, with studies demonstrating that certain derivatives can activate procaspase-3 effectively.
- Inhibition of Tumor Growth : In vivo studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents .
Case Studies
Several studies have reported on the efficacy of related compounds in preclinical models:
- Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole derivatives for their anticancer activity. The results indicated that compounds with ethylsulfonyl substituents demonstrated superior activity compared to those without .
- Evaluation in Zebrafish Models : Toxicity assessments using zebrafish embryos revealed that certain derivatives exhibited low toxicity while maintaining high biological activity, indicating their potential for further development as safe therapeutic agents .
Q & A
Q. What formulation strategies improve solubility and bioavailability?
- Methodological Answer :
- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance dissolution rates .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
